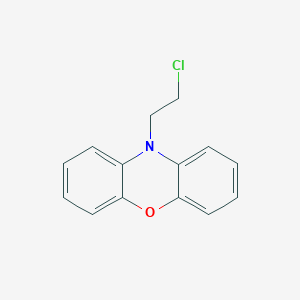

10-(2-Chloroethyl)phenoxazine

Description

Structure

3D Structure

Properties

IUPAC Name |

10-(2-chloroethyl)phenoxazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO/c15-9-10-16-11-5-1-3-7-13(11)17-14-8-4-2-6-12(14)16/h1-8H,9-10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCBSBYFZUWVZEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C3=CC=CC=C3O2)CCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10287789 | |

| Record name | 10-(2-chloroethyl)phenoxazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10287789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92290-66-9 | |

| Record name | NSC52522 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52522 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 10-(2-chloroethyl)phenoxazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10287789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Strategies for Phenoxazine (B87303) Core Synthesis

The creation of the foundational phenoxazine tricycle is a well-explored area of synthetic chemistry, with methods ranging from classical condensation reactions to contemporary transition metal-free approaches.

Classical and Contemporary Synthetic Routes

Historically, the synthesis of the phenoxazine core often relied on high-temperature condensation reactions. For instance, the pyrolytic condensation of 2-aminophenol (B121084) with catechol was an early method. google.com A notable classical approach involves the self-condensation of 2-aminophenol, which can be catalyzed by iodine, proceeding through a 2,2'-dihydroxy diphenylamine (B1679370) intermediate. google.com While effective, these methods can suffer from drawbacks such as high reaction temperatures and the sublimation of starting materials, which can complicate scale-up operations. google.com

More contemporary routes have focused on improving efficiency and reaction conditions. These often involve transition metal-catalyzed cross-coupling reactions to form the key C-N and C-O bonds of the central ring. nih.gov For example, palladium-catalyzed double N-arylation reactions using di(2-bromoaryl) ethers have been employed. nih.gov Another approach involves the copper-catalyzed cyclization of 2-(2-bromophenoxy)anilines. beilstein-journals.org

Transition Metal-Free Synthesis Approaches

In a move towards more sustainable and cost-effective synthesis, significant research has been dedicated to developing transition metal-free methods for constructing the phenoxazine core. One such strategy involves the Smiles rearrangement, particularly with 2-aminophenols and 3,4-dihaloarenes that are activated by electron-withdrawing groups. beilstein-journals.org

A notable metal-free approach utilizes diaryliodonium salts. beilstein-journals.orgresearchgate.netdiva-portal.org In this method, an O-arylation of a phenol (B47542) with an unsymmetrical diaryliodonium salt yields an ortho-disubstituted diaryl ether. beilstein-journals.orgresearchgate.net This intermediate can then undergo an intramolecular N-arylation to form the cyclized phenoxazine product. beilstein-journals.org This sequence has been shown to be high-yielding and avoids the use of transition metals. beilstein-journals.orgresearchgate.net An interesting feature of this reaction is the observation of a stable iodine(III) intermediate. beilstein-journals.orgresearchgate.net

Laccase-mediated reactions also present an environmentally friendly, "green" synthetic route. researchgate.netacs.org These enzymatic reactions can facilitate the oxidative coupling of substituted catechols and o-aminophenols to form the phenoxazine ring system in aqueous solutions. researchgate.netacs.org

Dimerization and Cyclization Reactions for Phenoxazine Scaffold Formation

Dimerization and subsequent cyclization reactions offer another pathway to the phenoxazine scaffold. For instance, the copper-catalyzed dimerization and cyclization of 2-benzylamino-phenols, mediated by a hypervalent iodine reagent like phenyliodine diacetate (PIDA), can lead to the formation of oxazolo-phenoxazines. researchgate.netmdpi.com The proposed mechanism involves the initial oxidation of the aminophenol to an ortho-quinone-type intermediate, which then undergoes cyclization. researchgate.netmdpi.com

Introduction of the 2-Chloroethyl Moiety via N-Substitution

Once the phenoxazine core is established, the final step in the synthesis of 10-(2-Chloroethyl)phenoxazine is the introduction of the 2-chloroethyl group onto the nitrogen atom at the 10-position.

Alkylation Strategies for 10-Position Functionalization

The N-alkylation of the phenoxazine core is a common transformation. This is typically achieved by reacting the parent phenoxazine with a suitable alkylating agent. In the case of this compound, this would involve reacting phenoxazine with a two-carbon electrophile containing a chlorine atom, such as 1-bromo-2-chloroethane (B52838) or 1,2-dichloroethane.

The general strategy for N-alkylation of phenoxazines often involves the use of a base to deprotonate the N-H of the phenoxazine, generating a more nucleophilic amide anion that can then react with the alkylating agent. google.com Common bases used for this purpose include sodium hydride (NaH), potassium carbonate (K2CO3), or sodium tert-butoxide (NaOtBu). google.comscielo.br The reaction is typically carried out in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF).

For example, a general procedure for N-alkylation involves charging a reaction vessel with phenoxazine, a base like NaOtBu, a palladium catalyst (in some modern coupling methods, though not strictly necessary for simple alkylation), a suitable ligand, and a dry solvent like toluene. scielo.br

Regioselectivity and Stereocontrol in Chloroethyl Group Incorporation

For the synthesis of this compound, the regioselectivity is inherently controlled by the structure of the phenoxazine starting material, as the nitrogen at the 10-position is the primary site for alkylation. In unsubstituted phenoxazine, the two sides of the molecule are symmetrical, so alkylation at the nitrogen is the only expected outcome.

However, in cases where the phenoxazine ring itself is substituted, the existing substituents could potentially influence the reactivity of the nitrogen atom, although direct N-alkylation is still the most probable reaction. For the specific target compound, this compound, starting with unsubstituted phenoxazine simplifies the issue of regioselectivity.

Stereocontrol is not a factor in the incorporation of the 2-chloroethyl group itself, as there are no chiral centers created in this specific moiety during the alkylation process.

A catalyst-free sulfonylation of phenoxazine has been developed that shows regioselectivity for the C3 position over N-sulfonylation, highlighting that under certain conditions, functionalization can be directed away from the nitrogen. nih.gov However, for alkylation with simple alkyl halides, N-functionalization is the favored pathway.

Post-Synthetic Modifications and Functionalization of this compound

The this compound molecule, with its reactive chloroethyl group and the potential for substitution on the phenoxazine ring system, serves as a versatile scaffold for a variety of post-synthetic modifications. These modifications are crucial for tuning the molecule's properties for various applications.

Reactions at the Phenoxazine Nitrogen Atom and Peripheral Sites

The primary sites for functionalization on this compound are the nitrogen atom of the phenoxazine ring and the peripheral aromatic carbons. The nitrogen atom, after initial N-alkylation to introduce the 2-chloroethyl group, can undergo further reactions, although the reactivity of the 2-chloroethyl group often dominates.

The chloroethyl group itself is a key reactive handle for introducing a wide range of functionalities through nucleophilic substitution reactions. For instance, it can react with various nucleophiles to create new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds. This allows for the attachment of diverse molecular fragments, including amines, alcohols, thiols, and various heterocyclic moieties.

Modifications can also be introduced at the aromatic rings of the phenoxazine core, although this typically requires harsher reaction conditions or specific catalytic systems. researchgate.net Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have been employed to functionalize chloro-substituted phenoxazines with aryl and styryl groups. researchgate.net These reactions demonstrate the feasibility of modifying the peripheral sites of the phenoxazine ring system, even in the presence of other reactive groups. researchgate.net

Influence of Substituent Nature on Chemical Reactivity

The nature of substituents on the phenoxazine ring system significantly influences the chemical reactivity of the entire molecule, including the 10-(2-chloroethyl) group. Electron-donating or electron-withdrawing groups on the aromatic rings can modulate the electron density at the nitrogen atom and the reactivity of the chloroethyl side chain.

For example, the presence of electron-withdrawing groups on the phenoxazine ring can increase the electrophilicity of the 2-chloroethyl group, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups may decrease its reactivity. The position of these substituents also plays a critical role in determining their electronic influence.

The interplay between the substituents on the phenoxazine core and the reactive 2-chloroethyl group allows for the fine-tuning of the molecule's chemical properties. This has been explored in the synthesis of various phenothiazine (B1677639) derivatives, a structurally similar class of compounds, where modifications at both the nitrogen atom and the aromatic rings have led to a wide range of biologically active molecules. nih.govencyclopedia.pub The insights gained from these related systems underscore the importance of substituent effects in directing the chemical transformations of this compound.

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of 10-(2-Chloroethyl)phenoxazine in solution. Both ¹H and ¹³C NMR are employed to map the carbon-hydrogen framework and confirm the identity of the compound.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment, connectivity, and number of different types of protons. For this compound, the spectrum is characterized by signals from the aromatic protons of the phenoxazine (B87303) core and the aliphatic protons of the 2-chloroethyl side chain. The aromatic region typically displays complex multiplets due to the coupling of the eight protons on the phenoxazine ring system. rsc.org The protons of the ethyl chain attached to the nitrogen atom are expected to appear as two distinct triplets. The methylene (B1212753) group adjacent to the nitrogen (N-CH₂) would be deshielded and appear at a lower field than the methylene group bonded to the chlorine atom (CH₂-Cl).

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. The spectrum for this compound would show distinct signals for the twelve carbons of the phenoxazine ring and the two carbons of the chloroethyl side chain. chemicalbook.com The aromatic carbons typically appear in the range of 110-150 ppm. rsc.org The two aliphatic carbons of the side chain would be found at a much higher field (lower ppm values), with their exact chemical shifts influenced by the neighboring nitrogen and chlorine atoms. Complete assignment of these signals is often achieved using two-dimensional NMR techniques like HSQC and HMBC. nih.gov

| Nucleus | Expected Chemical Shift Range (δ, ppm) | Structural Assignment | Expected Multiplicity |

|---|---|---|---|

| ¹H | ~6.4 - 7.2 | Aromatic Protons (Phenoxazine Ring) | Multiplets (m) |

| ¹H | ~3.8 - 4.2 | Methylene Protons (-N-CH₂-) | Triplet (t) |

| ¹H | ~3.6 - 3.9 | Methylene Protons (-CH₂-Cl) | Triplet (t) |

| ¹³C | ~113 - 145 | Aromatic Carbons (Phenoxazine Ring) | - |

| ¹³C | ~45 - 55 | Methylene Carbon (-N-CH₂-) | - |

| ¹³C | ~40 - 45 | Methylene Carbon (-CH₂-Cl) | - |

Infrared (IR) Spectroscopy for Functional Group Analysis and Vibrational Modes

Infrared (IR) spectroscopy is utilized to identify the functional groups present in this compound by measuring the absorption of infrared radiation, which induces molecular vibrations (stretching and bending). researchgate.net The spectrum provides a unique "fingerprint" for the molecule.

Key vibrational modes for this compound include:

Aromatic C-H Stretching: Typically observed above 3000 cm⁻¹.

Aliphatic C-H Stretching: Found in the 2850-3000 cm⁻¹ region, corresponding to the methylene groups of the chloroethyl chain.

C=C Aromatic Ring Stretching: Multiple sharp bands appear in the 1450-1600 cm⁻¹ region, characteristic of the phenoxazine core.

C-N Stretching: The stretching vibration of the tertiary amine within the heterocyclic ring is expected in the 1200-1350 cm⁻¹ range.

C-O-C Asymmetric Stretching: A strong, characteristic band for the ether linkage in the phenoxazine ring, typically appearing around 1220-1280 cm⁻¹.

C-Cl Stretching: A distinct band in the fingerprint region, usually between 600-800 cm⁻¹, confirms the presence of the chloroalkyl group.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Phenoxazine Ring |

| Aliphatic C-H Stretch | 2850 - 3000 | -CH₂-CH₂-Cl |

| C=C Aromatic Stretch | 1450 - 1600 | Phenoxazine Ring |

| C-O-C Asymmetric Stretch | 1220 - 1280 | Phenoxazine Ether Linkage |

| C-N Stretch | 1200 - 1350 | Phenoxazine Amine |

| C-Cl Stretch | 600 - 800 | -CH₂-Cl |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of this compound by analyzing the mass-to-charge ratio (m/z) of its ions. nih.gov

In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would confirm the compound's molecular weight. Due to the presence of chlorine, this peak would be accompanied by a characteristic M+2 peak with an intensity approximately one-third of the M⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope. wpmucdn.com

The fragmentation pathways of N10-substituted phenoxazines are generally straightforward. nih.gov The phenoxazine ring system itself is quite stable, while fragmentation typically occurs along the N-alkyl side chain. nih.gov Key fragmentation patterns for this compound would likely involve:

Alpha-cleavage: Breakage of the bond between the nitrogen and the ethyl chain, or between the two carbons of the ethyl chain.

Loss of a Chlorine Radical: Cleavage of the C-Cl bond to form an ion at [M-35]⁺ and [M-37]⁺.

Loss of the Chloroethyl Group: Fragmentation leading to the stable phenoxazine radical cation (m/z 182/183). nist.gov

McLafferty Rearrangement: While less common for this specific structure, it is a potential pathway in related molecules. libretexts.org

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 245/247 | [C₁₄H₁₂ClNO]⁺ (Molecular Ion) | - |

| 210 | [M - Cl]⁺ | Loss of chlorine radical |

| 183 | [C₁₂H₉NO]⁺ | Loss of chloroethyl radical |

| 182 | [C₁₂H₈NO]⁺ | Loss of chloroethyl radical and H |

Electronic Absorption and Emission Spectroscopy for Photophysical Property Assessment

The photophysical properties of this compound are investigated using UV-Vis and fluorescence spectroscopy, which provide insights into its electronic transitions and emissive capabilities.

UV-Vis absorption spectroscopy measures the electronic transitions from the ground state to excited states upon absorption of UV or visible light. The spectrum of phenoxazine derivatives typically exhibits several absorption bands. researchgate.net For this compound, these absorptions correspond mainly to π-π* transitions within the conjugated aromatic system of the phenoxazine core. researchgate.net The position and intensity of these bands (λmax) are characteristic of the chromophore. du.edu.eg The introduction of the N-alkyl group generally causes minor shifts compared to the parent phenoxazine. scielo.br

Fluorescence spectroscopy measures the light emitted from a molecule as it returns from an excited electronic state to the ground state. Many phenoxazine derivatives are known to be fluorescent. rsc.orguhasselt.be The emission spectrum is typically a mirror image of the lowest energy absorption band and is red-shifted (Stokes shift). The fluorescence properties, including the emission maximum (λem) and quantum yield, are sensitive to the molecular structure and the solvent environment. researchgate.net The study of fluorescence provides information on the molecule's potential use in applications such as fluorescent probes or organic light-emitting diodes (OLEDs).

| Spectroscopy | Typical λmax (nm) | Associated Electronic Transition |

|---|---|---|

| UV-Vis Absorption | ~230 - 250 | π → π |

| UV-Vis Absorption | ~310 - 330 | π → π |

| Fluorescence Emission | ~350 - 450 | S₁ → S₀ |

Advanced Spectroscopic Techniques for Solid-State and Interfacial Analysis (e.g., XPS, XRD, Solid-State MAS NMR if applicable to phenoxazines)

To understand the properties of this compound in the solid state, more advanced techniques are employed.

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive quantitative technique used to determine the elemental composition and chemical states of the elements within the top few nanometers of a material's surface. spiedigitallibrary.orgspiedigitallibrary.org For a thin film or crystal of this compound, XPS would provide the atomic concentrations of Carbon (C), Nitrogen (N), Oxygen (O), and Chlorine (Cl). High-resolution scans of the C 1s, N 1s, O 1s, and Cl 2p regions would reveal information about the specific bonding environments, confirming the integrity of the phenoxazine structure and the chloroethyl side chain at the surface. spiedigitallibrary.org

X-ray Diffraction (XRD): XRD is the primary technique for determining the crystallographic structure of a solid material. nih.gov Single-crystal XRD can provide a precise three-dimensional map of the atomic positions within the crystal lattice, revealing details about bond lengths, bond angles, and intermolecular interactions like π-π stacking. ulb.ac.beacs.org Powder XRD (PXRD) is used to identify the crystalline phase and can distinguish between different polymorphs, which may have different physical properties. rsc.orgresearchgate.net Studies on the parent phenoxazine molecule have shown it crystallizes in a monoclinic space group with a herringbone packing arrangement. ulb.ac.beacs.org

Solid-State Magic Angle Spinning (MAS) NMR: While less common for this specific type of molecule compared to XRD, solid-state NMR could provide complementary structural information, especially for materials that are amorphous or difficult to crystallize. It can probe the local environment of ¹³C and ¹⁵N nuclei in the solid state, offering insights into molecular conformation and packing that are averaged out in solution-state NMR.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to elucidating the electronic architecture of 10-(2-Chloroethyl)phenoxazine. These methods provide a detailed description of electron distribution and energy levels, which are essential for predicting chemical behavior.

Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) for Ground and Excited States

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.gov For phenoxazine (B87303) and its derivatives, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are utilized to optimize the molecular geometry and determine the electronic properties in the ground state. researchgate.net This approach has been successfully applied to various phenothiazine (B1677639) and phenoxazine derivatives to understand their structure and vibrational spectra. researchgate.net

Time-Dependent DFT (TD-DFT) extends the principles of DFT to study the properties of molecules in their excited states. researchgate.netnih.gov This is particularly important for understanding the photophysical properties of compounds like this compound. TD-DFT calculations can predict electronic absorption spectra, including absorption wavelengths (λmax) and oscillator strengths (f), which are crucial for applications such as dye-sensitized solar cells. nih.govscielo.br The choice of functional and basis set in TD-DFT calculations is critical for obtaining results that correlate well with experimental data. researchgate.netrsc.org For instance, studies on similar heterocyclic systems have shown that TD-DFT can effectively model the electronic transitions and intramolecular charge transfer phenomena. nih.gov

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Gap Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. researchgate.netirjweb.com

A large HOMO-LUMO gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and can be easily polarized. irjweb.com The HOMO-LUMO gap is frequently calculated using DFT methods to predict the bioactivity of molecules. irjweb.com For phenoxazine derivatives, this analysis helps in understanding their potential as electronic materials or in biological applications. The energy gap can also be correlated with the maximum absorption wavelength (λmax) in the UV-Vis spectrum, where a smaller gap generally corresponds to a longer wavelength of absorption. nih.gov

Table 1: Frontier Molecular Orbital (HOMO-LUMO) Data

| Parameter | Description | Significance |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO. | A key indicator of chemical reactivity, kinetic stability, and optical properties. A smaller gap often correlates with higher reactivity. irjweb.com |

Note: Specific energy values for this compound require dedicated computational studies.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful tool used to study intramolecular and intermolecular bonding and interactions between orbitals. dergipark.org.trmpg.de It provides a detailed picture of the charge distribution and delocalization of electron density within a molecule. dergipark.org.tr The NBO method analyzes the filled and empty orbitals to understand hyperconjugative interactions, which are stabilizing interactions resulting from the overlap of a filled bonding or lone pair orbital with an adjacent empty antibonding orbital. nih.govaimspress.com

The stabilization energy (E(2)) associated with these interactions can be calculated using second-order perturbation theory within the NBO framework. aimspress.com A higher E(2) value indicates a stronger interaction. aimspress.com For a molecule like this compound, NBO analysis can reveal important details about the interactions between the phenoxazine ring system and the 2-chloroethyl substituent, as well as the nature of the lone pairs on the nitrogen and oxygen atoms. wisc.edu This information is valuable for understanding the molecule's structural stability and reactivity. dergipark.org.tr

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are computational techniques that provide insights into the three-dimensional structure and dynamic behavior of molecules over time.

Conformational Analysis and Stability Studies

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. For this compound, the flexibility of the 2-chloroethyl side chain allows for multiple conformations. Computational methods can be used to identify the most stable conformers by calculating their relative energies. nih.gov

The tricyclic phenoxazine core itself is not planar but has a folded or "butterfly" conformation along the N-O axis. The degree of this folding can be influenced by the nature and position of substituents. Stability studies, often performed using DFT calculations, help in determining the preferred geometry and understanding how the conformation might affect the molecule's properties and interactions. nih.govnih.gov

Molecular Docking for Ligand-Target Binding Affinity Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein or nucleic acid). nih.govrsc.org This method is widely used in drug discovery to predict the binding affinity and mode of interaction between a potential drug molecule and its biological target. nih.govmdpi.com

For this compound, molecular docking studies could be employed to investigate its potential to bind to various biological targets. The process involves generating a set of possible conformations of the ligand and fitting them into the binding site of the receptor. A scoring function is then used to estimate the binding affinity, often expressed as a binding energy or docking score. nih.gov Lower binding energies typically indicate a more favorable binding interaction. Such studies have been performed for various phenoxazine and phenothiazine derivatives to explore their potential as anticancer agents or inhibitors of specific enzymes. rsc.orgnih.gov

Table 2: Key Concepts in Molecular Docking

| Concept | Description |

|---|---|

| Ligand | The molecule being docked, in this case, this compound. |

| Receptor | The target macromolecule, typically a protein or DNA, to which the ligand binds. nih.gov |

| Binding Site | The specific region on the receptor where the ligand binds. |

| Docking Score | A numerical value that estimates the binding affinity between the ligand and the receptor. A more negative score usually indicates a stronger predicted binding. |

| Binding Mode | The predicted orientation and conformation of the ligand within the binding site, including key interactions like hydrogen bonds and hydrophobic contacts. |

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that aim to establish a mathematical correlation between the chemical structure of a compound and its biological activity or material properties. scielo.br For phenoxazine derivatives, QSAR can elucidate the structural features essential for their diverse activities, including their potential as anticancer agents or modulators of multidrug resistance. nih.govnih.govmdpi.com By analyzing a series of related compounds, QSAR models can predict the activity of unsynthesized molecules like this compound, thereby guiding the design of more potent and selective agents. scielo.brrsc.org

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. researchgate.net These descriptors can be broadly categorized as chemical or steric. For this compound, a range of descriptors would be derived from its 2D and 3D structures to quantify its physicochemical, electronic, topological, and geometrical properties. researchgate.net

Chemical descriptors encompass a wide array of features. Constitutional descriptors relate to the molecular formula (e.g., molecular weight, atom counts), while topological descriptors describe atomic connectivity. Electronic descriptors, such as dipole moment and orbital energies (HOMO/LUMO), are crucial for understanding reactivity and intermolecular interactions.

Steric descriptors quantify the three-dimensional aspects of the molecule, such as its size, shape, and surface area. chemrxiv.org These are particularly important for modeling interactions with biological targets like enzyme active sites or receptors. Advanced steric descriptors can be generated to describe the specific shape of molecular cavities. chemrxiv.org

A summary of descriptor types applicable to this compound is presented below.

| Descriptor Class | Sub-Class | Examples | Information Encoded |

| 0D | Constitutional | Molecular Weight, Atom Counts, Rotatable Bond Count | Basic composition and flexibility of the molecule. |

| 1D | Functional Groups | Count of specific functional groups (e.g., amines, halogens) | Presence of chemically reactive or interactive sites. |

| 2D | Topological | Connectivity Indices, Wiener Index, Balaban Index | Size, degree of branching, and overall shape of the molecular graph. |

| Electronic | Electro-topological State (E-state) Indices | Electronic properties of atoms within the molecular topology. | |

| 3D | Geometrical | Molecular Surface Area, Molecular Volume, Shadow Indices | Three-dimensional size and shape of the molecule. |

| Quantum Chemical | Dipole Moment, HOMO/LUMO Energies, Atomic Charges | Electron distribution, polarizability, and chemical reactivity. | |

| Steric | Sterimol Parameters, Percent Volume Steric Descriptor | Spatial arrangement and bulk of substituents. chemrxiv.org |

Once a comprehensive set of molecular descriptors is generated for a series of phenoxazine analogues, statistical methods are employed to build predictive models. semanticscholar.org Common techniques include Multiple Linear Regression (MLR), which creates a simple linear equation, and more complex, non-linear methods like Artificial Neural Networks (ANN). semanticscholar.org

These models can be trained to predict a variety of endpoints:

Biological Properties: The phenoxazine core is found in molecules with significant anticancer and chemosensitizing activities. nih.govmdpi.com A QSAR model could predict the cytotoxicity of this compound against various cancer cell lines or its ability to reverse multidrug resistance. nih.govrsc.org

Material Properties: For applications in materials science, QSAR can predict physical characteristics such as solubility, stability, or electronic properties relevant to organic electronics. nih.gov

The validity and predictive power of a QSAR model are rigorously assessed using statistical metrics like the coefficient of determination (r²) and the cross-validated coefficient of determination (q²). nih.gov A robust model with high predictive accuracy can then be used to virtually screen new, hypothetical phenoxazine derivatives to identify candidates with enhanced properties before their synthesis. semanticscholar.org

Thermochemical and Kinetic Studies of Synthesis Pathways

Understanding the thermodynamics and kinetics of formation is crucial for optimizing the synthesis of this compound. Computational chemistry offers powerful tools to investigate reaction mechanisms and predict the energetic feasibility of different synthetic routes.

One established pathway for N-alkylation of a phenoxazine involves the reaction of the parent heterocycle with an alkyl halide, such as 1-bromo-2-chloroethane (B52838), in the presence of a base and a phase-transfer catalyst. researchgate.net Thermochemical and kinetic studies for such a reaction would involve:

Reaction Coordinate Profiling: Using methods like Density Functional Theory (DFT), the entire reaction pathway can be mapped. This involves identifying the structures and energies of reactants, transition states, intermediates, and products.

Activation Energy Calculation: The energy barrier (activation energy, Ea) for each step in the mechanism can be calculated, which determines the rate of the reaction. A lower activation energy implies a faster reaction.

Thermochemical Parameter Calculation: Key thermochemical values such as the enthalpy of reaction (ΔH), Gibbs free energy of reaction (ΔG), and heat of formation can be computed. acs.org A negative ΔG indicates a thermodynamically favorable (spontaneous) reaction.

Studies on the formation of the core phenoxazine ring itself from precursors like diphenylamine (B1679370) show that such reactions are energetically feasible, proceeding through specific intramolecular rearrangement mechanisms. acs.org

Table of Key Computational Parameters in a Hypothetical Synthesis Study:

| Parameter | Description | Significance |

|---|---|---|

| Ea (Activation Energy) | The minimum energy required to initiate the reaction. | Determines the reaction rate; lower Ea means a faster reaction. |

| ΔH (Enthalpy of Reaction) | The net change in heat content during the reaction. | Indicates if the reaction is exothermic (releases heat) or endothermic (absorbs heat). |

| ΔG (Gibbs Free Energy) | The energy associated with a chemical reaction that can be used to do work. | Predicts the spontaneity of a reaction at constant temperature and pressure. |

| Transition State (TS) | The highest energy structure along the reaction coordinate. | Represents the "point of no return" in a chemical reaction step. |

Investigation of Non-linear Optical (NLO) Properties

Phenoxazine and its derivatives have attracted significant interest for their potential use in non-linear optical (NLO) materials, which are vital for applications in photonics and optoelectronics like optical switching and data storage. nih.govscielo.org.mx The phenoxazine moiety is a strong electron-donating group, making it an excellent building block for "push-pull" molecules (D-π-A systems) that exhibit large NLO responses. scielo.org.mxresearchgate.net

The investigation of NLO properties for a molecule like this compound involves the computational calculation of its response to an applied electric field. The key parameters are:

Polarizability (α): A measure of how easily the electron cloud of a molecule can be distorted by an external electric field.

First-Order Hyperpolarizability (β): The primary contributor to the second-order NLO response. rsc.org A large β value is a key requirement for materials used in applications like second-harmonic generation. researchgate.net

Quantum chemical methods, particularly DFT and Time-Dependent DFT (TD-DFT), are employed to calculate these properties. rsc.orgscielo.org.mx Studies on related phenoxazine-based dyes show that the NLO response can be tuned by modifying the molecular structure. For instance, altering the π-conjugated bridge or the electron-acceptor group can significantly change the intramolecular charge transfer characteristics, leading to enhanced hyperpolarizability. scielo.org.mx While the 2-chloroethyl group on the nitrogen of this compound is not a traditional strong acceptor, its electronic influence on the phenoxazine donor core would be a key aspect of any NLO property investigation.

Table of Calculated NLO Properties for Example Phenoxazine-Based Dyes:

| Compound | Description | Dipole Moment (μ) [Debye] | Polarizability (α) [a.u.] | Hyperpolarizability (β) [a.u.] |

|---|---|---|---|---|

| Dye 1 | Phenoxazine with a simple acceptor | 11.23 | 582.81 | 13660.62 |

| Dye 2 | Phenoxazine with modified π-spacer | 13.51 | 821.15 | 60551.13 |

| Dye 3 | Phenoxazine with thiadiazole π-spacer | 14.92 | 1009.61 | 104533.2 |

| Dye 4 | Phenoxazine with NDT π-spacer | 15.63 | 1294.33 | 175968.4 |

| Dye 5 | Phenoxazine with complex acceptor/spacer | 19.87 | 1671.79 | 295926.1 |

Data adapted from a theoretical study on phenoxazine-based dyes to illustrate structure-property trends. scielo.org.mx "a.u." refers to atomic units.

Molecular Mechanisms of Action of Phenoxazine Derivatives

The planar, electron-rich structure of the phenoxazine ring system is central to its biological activity, enabling it to interact with various biomolecules through several distinct pathways.

DNA Intercalation and Nucleic Acid Binding Pathways

The phenoxazine scaffold is well-suited for stabilizing nucleic acid duplexes. nih.gov The planar and hydrophobic nature of the phenoxazine moiety allows it to insert itself between the base pairs of DNA, a process known as intercalation. nih.gov This interaction is exemplified by the well-known anticancer agent Actinomycin D, which contains a phenoxazine ring that binds to DNA at the transcription initiation complex, thereby preventing RNA chain elongation by RNA polymerase. nih.gov

Studies on N10-substituted phenoxazines featuring a chlorine atom at the C-2 position have demonstrated a high affinity for binding to both calf-thymus and plasmid DNA. nih.gov The binding of these compounds can displace intercalated ethidium (B1194527) bromide, a common indicator of an intercalative binding mode. nih.gov Furthermore, this interaction leads to an increase in the melting temperature of DNA, signifying a stabilization of the DNA duplex. nih.gov The ability of various phenoxazine derivatives to interact with DNA is summarized in the table below.

| Compound Type | Method of Detection | Observed Effect | Reference |

| 2-Chloro-N10-substituted phenoxazines | UV and CD Spectroscopy | High-affinity binding to calf-thymus and plasmid DNA | nih.gov |

| 2-Chloro-N10-substituted phenoxazines | Ethidium Bromide Displacement | Dissociation of ethidium bromide from DNA complex | nih.gov |

| 2-Chloro-N10-substituted phenoxazines | Agarose Gel Electrophoresis | Reduced ethidium bromide binding to plasmid DNA | nih.gov |

| 2-Chloro-N10-substituted phenoxazines | DNA Melting Temperature Analysis | Enhanced DNA melting temperature | nih.gov |

| Phenoxazine Nucleoside Analogs | Cellular Assays | Localization in the cell nuclei, corroborating G4-mediated mechanisms | nih.gov |

Interaction with Key Cellular Macromolecules (e.g., tubulin inhibition)

Certain phenoxazine derivatives have been identified as inhibitors of tubulin polymerization. Tubulin is a critical protein that polymerizes to form microtubules, which are essential components of the cellular cytoskeleton involved in cell division, structure, and intracellular transport. A study focusing on N-benzoylated phenoxazines found that specific derivatives, namely 10-(4-methoxybenzoyl)-10H-phenoxazine-3-carbonitrile and its isovanillic analogue, were potential inhibitors of tubulin polymerization and exhibited activity against multiple cancer cell lines.

Modulation of Cellular Homeostasis (e.g., vacuolar membrane permeabilization, oxidative stress induction)

Phenoxazine derivatives can significantly impact cellular homeostasis. Benzo[a]phenoxazinium compounds, for instance, have been observed to stain the vacuolar membrane, indicating a direct interaction with this organelle.

The role of phenoxazines in managing oxidative stress is complex, exhibiting both antioxidant and pro-oxidant behaviors. As radical-trapping antioxidants, they can protect cells from damage. However, under certain conditions, such as in the presence of peroxyl radicals, phenoxazines can act as pro-oxidants, accelerating hemolysis. Benzo[a]phenoxazine derivatives have been specifically shown to generate reactive oxygen species (ROS), leading to lysosomal membrane permeabilization and subsequent cell death.

Receptor-Mediated Activities (e.g., allosteric receptor antagonism)

N-substituted phenoxazine derivatives have been identified as potent antagonists of the P2X4 receptor, which is a ligand-gated ion channel involved in processes like neuropathic pain and neuroinflammation. nih.govacs.orgacs.org These compounds act through an allosteric mechanism, meaning they bind to a site on the receptor that is distinct from the primary binding site for its endogenous ligand (ATP). nih.govacs.orgacs.org This binding modulates the receptor's activity without directly competing with the natural ligand. nih.govacs.orgacs.org

The following table details the activity of select N-substituted phenoxazine derivatives as P2X4 receptor antagonists. nih.govacs.orgacs.org

| Compound | Target Receptor | Potency (IC50) | Mechanism of Action | Reference |

| N-(benzyloxycarbonyl)phenoxazine | Human P2X4 | 0.189 µM | Allosteric Antagonism | nih.govacs.orgacs.org |

| N-(p-Methylphenylsulfonyl)phenoxazine | Human P2X4 | 1.38 µM | Allosteric Antagonism | acs.org |

| N-(p-Methylphenylsulfonyl)phenoxazine | Rat P2X4 | 0.928 µM | Allosteric Antagonism | acs.org |

| N-(p-Methylphenylsulfonyl)phenoxazine | Mouse P2X4 | 1.76 µM | Allosteric Antagonism | acs.org |

Enzyme Inhibition Mechanisms (e.g., COX-2 inhibition, lysosome targeting)

Phenoxazine derivatives interfere with various enzymatic pathways. Benzo[a]phenoxazines have been shown to significantly inhibit the activity of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory response responsible for producing pro-inflammatory prostaglandins. researchgate.net

A prominent mechanism for several phenoxazine derivatives is the targeting of lysosomes. Benzo[a]phenoxazine compounds have been shown to accumulate in these organelles, leading to lysosomal membrane permeabilization (LMP). This disruption of the lysosome triggers a cascade of events, including the release of cathepsins, generation of ROS, and ultimately, apoptotic cell death.

Furthermore, certain substituted phenoxazines act as inhibitors of other key enzymes, such as Class II histone deacetylases (HDACs) and the protein kinase Akt, which are crucial regulators of cell growth and survival. acs.orgnih.govnih.gov

Impact of the 2-Chloroethyl Substituent on Mechanistic Pathways

The presence and nature of substituents on the phenoxazine ring are critical in determining the specific biological activity and potency of the compound. The 2-chloroethyl group at the N10 position, in particular, has been implicated in specific mechanistic pathways.

Research has shown that a chlorine substituent at the C-2 position of the phenoxazine ring can enhance the compound's potency. nih.gov For instance, in a series of phenoxazine derivatives studied for their ability to inhibit Akt phosphorylation, compounds with a -Cl at the C-2 position demonstrated higher potency compared to those with a hydrogen atom at the same position. nih.gov This suggests that the electron-withdrawing nature of the chlorine atom plays a significant role in the molecule's interaction with its biological targets. nih.gov

Specifically, compounds like 10-[4'-(N-diethylamino)butyl]-2-chlorophenoxazine and 10-[4'-[(β-hydroxyethyl)piperazino]butyl]-2-chlorophenoxazine were identified as potent inhibitors of Akt signaling. nih.gov The chloro-substitution at C-2 is also a feature of phenoxazines that have been shown to bind strongly to DNA. nih.gov

The 2-chloroethyl group itself is a known alkylating agent. In other classes of compounds, such as nitrosoureas, the 1-(2-chloroethyl) group is responsible for DNA cross-linking. nih.gov This occurs through an initial chloroethylation of a nucleophilic site on one DNA strand, followed by a second step where the chlorine is displaced by a nucleophilic site on the opposite strand, forming an ethyl bridge. nih.gov This alkylating potential of the 2-chloroethyl group, combined with the DNA-intercalating ability of the phenoxazine core, could represent a dual mechanism of action for this compound, though further specific studies are required to confirm this hypothesis.

Preclinical Research on Biological Activities of Phenoxazine Derivatives

Antimicrobial Efficacy Investigations (in vitro and in vivo studies)

The antimicrobial potential of phenoxazine (B87303) derivatives has been extensively studied against a wide array of pathogenic microorganisms, including bacteria, fungi, viruses, and parasites. These investigations have highlighted the broad-spectrum antimicrobial nature of certain phenoxazine compounds.

Antibacterial Activity Assessments

Phenoxazine derivatives have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. In vitro studies have been crucial in identifying the potency and spectrum of these compounds.

A study investigating a series of hexyl phenoxazine derivatives reported significant antibacterial activity against several human pathogenic bacteria. The well-diffusion method was employed to assess the inhibitory effects of these compounds. Notably, compounds such as 10-[6'-[N-Diethyl amino]hexyl]-2-chlorophenoxazine, 10-[6'-[N-Bis(hydroxyethylamino)hexyl]-2-chloro phenoxazine, 10-[6'-[N-Piperidino]hexyl]-2- chlorophenoxazine, and 10-[6'-[N-Pyrrolidino]hexyl]- 2-chlorophenoxazine exhibited broad-spectrum activity against bacteria including Klebsiella sp., Bacillus sp., Proteus vulgaris, Salmonella sp., Shigella flexneri, Staphylococcus aureus, Streptococcus pneumoniae, and Vibrio cholerae researchgate.net. The activity of these compounds was found to be dose-dependent researchgate.net.

Another study on angular polycyclic phenoxazine derivatives also revealed potent antibacterial properties against a range of microorganisms, with some compounds showing activity comparable to the standard drug Ciprofloxacin orientjchem.org. The minimum inhibition concentration (MIC) values for these compounds against Escherichia coli, Bacillus subtilis, and Candida albicans ranged from 20 to 80 µg/ml orientjchem.org. Furthermore, some phenoxazine compounds produced by reacting o-aminophenol or its derivatives with bovine hemoglobin were found to inhibit the proliferation of certain non-tuberculosis mycobacteria nih.gov.

Table 1: Antibacterial Activity of Selected Phenoxazine Derivatives

| Compound | Test Organism | Method | Results | Reference |

|---|---|---|---|---|

| 10-[6'-[N-Diethyl amino]hexyl]-2-chlorophenoxazine | S. aureus, S. flexneri, V. cholerae, P. vulgaris, Klebsiella sp. | Well-diffusion | Good antibacterial activity at 0.5mg/ml | researchgate.net |

| 10-[6'-[N-Bis(hydroxyethylamino)hexyl]-2-chloro phenoxazine | Various bacteria | Well-diffusion | Antibacterial activity at 0.5mg/ml | researchgate.net |

| 10-[6'-[N-Piperidino]hexyl]-2- chlorophenoxazine | Various bacteria | Well-diffusion | Antibacterial activity at 0.5mg/ml | researchgate.net |

| 10-[6'-[N-Pyrrolidino]hexyl]- 2-chlorophenoxazine | Various bacteria | Well-diffusion | Antibacterial activity at 0.5mg/ml | researchgate.net |

| Angular Polycyclic Phenoxazines | E. coli, B. subtilis | Broth microdilution | MIC: 20-80 µg/ml | orientjchem.org |

| Phx-1, Phx-2, Phx-3 | M. scrofulaceum, M. kansasii, M. marinum, M. intracellulare | --- | Dose-dependent inhibition | nih.gov |

Antifungal Activity Assessments

The antifungal properties of phenoxazine derivatives have been evaluated against various fungal pathogens. Benzo[a]phenoxazine derivatives, in particular, have shown promise in this area.

A study on new hydroxyl benzo[a]phenoxazinium chlorides assessed their antifungal activity against Saccharomyces cerevisiae. While the tested compounds showed a minimum inhibitory concentration (MIC) greater than 200 µM, the research provided insights for further structural modifications to enhance antifungal potency mdpi.com. Another study synthesized a series of novel phenazine (B1670421) derivatives and evaluated their antifungal activity against Candida albicans, with some compounds showing potent inhibitory effects chemijournal.com.

Furthermore, research on benzo[a]phenoxazine derivatives against fourteen Candida strains highlighted their potential, especially in combination with existing antifungal drugs like fluconazole (B54011). One derivative, A42, demonstrated significant synergy with fluconazole against fluconazole-resistant Candida strains mdpi.comnih.gov. This synergistic interaction suggests a potential strategy to combat antifungal resistance mdpi.comnih.gov.

Table 2: Antifungal Activity of Selected Phenoxazine Derivatives

| Compound/Derivative | Test Organism | Method | Key Findings | Reference |

|---|---|---|---|---|

| Hydroxyl benzo[a]phenoxazinium chlorides | Saccharomyces cerevisiae | Broth microdilution | MIC > 200 µM | mdpi.com |

| Novel Phenazine Derivatives (4e, 6e, 7e) | Candida albicans | Agar Plate Method | Potent inhibiting activity | chemijournal.com |

| Benzo[a]phenoxazine derivative A42 (with Fluconazole) | Fluconazole-resistant Candida strains | FICI calculation | Synergistic interaction with fluconazole | mdpi.comnih.gov |

| Angular Polycyclic Phenoxazines | Candida albicans, Aspergillus niger | --- | Significant antifungal activity | orientjchem.org |

Antiviral Activity Assessments

Phenoxazine derivatives have emerged as a promising class of compounds with broad-spectrum antiviral activity against both RNA and DNA viruses.

Research on phenoxazine-based nucleoside analogs has demonstrated their efficacy against a diverse panel of viruses. One study revealed that certain phenoxazine nucleoside derivatives effectively inhibit the replication of both DNA viruses (like Varicella-Zoster Virus) and RNA viruses (like flavi- and alpha-viruses) in micromolar concentrations nih.govresearchgate.net. Specifically, 3-(2'-Deoxy-β-D-ribofuranosyl)-1,3-diaza-2-oxophenoxazine was identified as a potent inhibitor of VZV replication nih.gov.

Furthermore, in the context of the COVID-19 pandemic, some previously reported and newly synthesized phenoxazine derivatives were evaluated against SARS-CoV-2. Several compounds showed promising inhibition of the virus's reproduction with EC50 values in the low micromolar range, although this was sometimes accompanied by cytotoxicity nih.govresearchgate.net.

Table 3: Antiviral Activity of Selected Phenoxazine Derivatives

| Compound/Derivative | Target Virus | Cell Line | Activity (EC50) | Reference |

|---|---|---|---|---|

| 3-(2'-Deoxy-β-D-ribofuranosyl)-1,3-diaza-2-oxophenoxazine | Varicella-Zoster Virus (wild type) | --- | 0.06 µM | nih.gov |

| Phenoxazine Nucleoside Derivatives (11a-c, 12c) | Various DNA/RNA viruses | --- | ≤ 20 μM | nih.govresearchgate.net |

| Various Phenoxazine Derivatives | SARS-CoV-2 | --- | Low micromolar range | nih.govresearchgate.net |

| Phenoxazine Nucleoside Analogs | Tick-borne encephalitis virus (TBEV) | --- | 0.35-0.91 µM | nih.gov |

Antimalarial Activity Assessments

The search for new antimalarial agents has led to the investigation of phenoxazine derivatives, which have shown potential in combating the malaria parasite, Plasmodium falciparum.

Acylphenoxazine derivatives, synthesized from basic blue 3, have demonstrated in vitro efficacy against chloroquine-, pyrimethamine-, and artemisinin-resistant field isolates of P. falciparum nih.gov. One of the derivatives, ITT-004, not only showed high antimalarial activity and low cytotoxicity in vitro but was also effective in a rodent malaria model in vivo nih.gov. The parent compound, basic blue 3, was found to selectively accumulate in the cytoplasm of the parasite nih.gov.

Other studies have also highlighted the potent antiprotozoal activity of phenoxazine derivatives against P. falciparum nih.gov. The structure-activity relationship studies suggest that modifications at different positions on the phenoxazine ring can significantly influence their antimalarial potency nih.gov.

Table 4: Antimalarial Activity of Selected Phenoxazine Derivatives

| Compound/Derivative | Plasmodium Strain | Study Type | Key Findings | Reference |

|---|---|---|---|---|

| Acylphenoxazine derivatives (ITT-001 to 006) | Chloroquine-, pyrimethamine-, artemisinin-resistant P. falciparum | In vitro | Effective against resistant strains | nih.gov |

| ITT-004 | P. berghei NK65 strain | In vivo (rodent model) | Most effective among tested derivatives | nih.gov |

| Basic blue 3 | P. falciparum | In vitro | Strongest efficacy among tested compounds | nih.gov |

| Coumarin-annulated Ferrocenyl 1,3-Oxazine Derivatives | 3D7 P. falciparum | In vitro | Single-digit micromolar IC50 values | mdpi.com |

Antitubercular Activity Assessments

The emergence of multidrug-resistant tuberculosis has necessitated the development of new antitubercular agents. Phenothiazines, which are structurally related to phenoxazines, have shown promise in this area, and by extension, phenoxazines are also being explored nih.gov.

While direct studies on a wide range of phenoxazine derivatives against Mycobacterium tuberculosis are still emerging, some phenoxazine compounds have been shown to inhibit the growth of non-tuberculosis mycobacteria nih.gov. This suggests the potential for this scaffold in developing new antitubercular drugs. The related benzoxazine (B1645224) derivatives have also been synthesized and tested for their anti-tuberculosis activity, with some compounds showing potential as inhibitors of key mycobacterial targets mdpi.com.

Anticancer Activity Assessments (in vitro studies on cell lines)

Phenoxazine derivatives have demonstrated significant potential as anticancer agents, with numerous in vitro studies highlighting their cytotoxic and apoptotic effects on various cancer cell lines.

One novel phenoxazine derivative was found to strongly inhibit cell proliferation and induce apoptosis in various human leukemia cell lines, including HAL-01, HL-60, and K562 cells aacrjournals.org. Importantly, this compound showed significantly less suppressive effects on normal human hematopoietic cells, suggesting a degree of selectivity for leukemic cells aacrjournals.org.

Benzo[a]phenoxazine derivatives have also been investigated for their anticancer properties. Three potent derivatives, C9, A36, and A42, were shown to be selective for colorectal (RKO) and breast (MCF7) cancer cells over non-neoplastic cell lines nih.gov. These compounds were found to reduce cell proliferation, survival, and migration, and induced cell death by targeting lysosomes nih.gov.

Furthermore, G4-stabilizing phenoxazine derivatives have been identified as potential anticancer agents. These compounds were particularly toxic to lung adenocarcinoma cells (A549) and human liver cancer cells (HepG2), with their cytotoxic effects correlating with their G4-binding affinities nih.gov.

Table 5: Anticancer Activity of Selected Phenoxazine Derivatives

| Compound/Derivative | Cancer Cell Line | Key Findings | Reference |

|---|---|---|---|

| Novel Phenoxazine Derivative (Phx) | HAL-01, HL-60, K562 (Leukemia) | Inhibited proliferation, induced apoptosis, selective for leukemic cells | aacrjournals.org |

| Benzo[a]phenoxazine Derivatives (C9, A36, A42) | RKO (Colorectal), MCF7 (Breast) | Reduced proliferation, survival, and migration; induced lysosomal cell death | nih.gov |

| G4-stabilizing Phenoxazine Derivatives | A549 (Lung), HepG2 (Liver) | Highly toxic to cancer cells, CC50 values in the nanomolar range for some derivatives | nih.gov |

| 2-Aminophenoxazine-3-one (Phx-3) | Gastric and colon cancer cell lines | Causes apoptotic cell death by decreasing intracellular pH and activating caspases | researchgate.net |

Anti-Inflammatory Investigations

The phenoxazine scaffold is recognized for its potential as a source of anti-inflammatory agents. nih.govnih.gov Research has indicated that derivatives of this heterocyclic system can modulate key pathways involved in the inflammatory response.

A significant mechanism for anti-inflammatory action is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of pro-inflammatory prostaglandins. brieflands.com Studies on related heterocyclic compounds have demonstrated that specific structural features are crucial for selective inhibition of COX-2, the isoform primarily induced during inflammation. nih.govnih.gov For instance, research into benzo[a]phenoxazine derivatives, which feature an extended aromatic system, has identified them as potent and selective inhibitors of COX-2, suggesting that the core phenoxazine structure is a viable starting point for the development of new anti-inflammatory drugs. brieflands.com While direct COX inhibition data for 10-(2-Chloroethyl)phenoxazine is not available, the general anti-inflammatory potential of the parent scaffold is well-documented. nih.govresearchgate.net

Table 1: Anti-Inflammatory Activity of Selected Phenoxazine Scaffolds

| Compound Class | Target | Observed Effect |

|---|---|---|

| Benzo[a]phenoxazines | COX-2 | Significant and selective inhibition of enzymatic activity. brieflands.com |

| Phenoxazine Derivatives | General Inflammation | Recognized as a scaffold for compounds with anti-inflammatory properties. nih.govnih.gov |

| Oxazine Sulfonamides | Carrageenan-induced paw edema | Demonstrated anti-inflammatory effects in preclinical models. researchgate.net |

Other Investigated Biological Activities (e.g., antioxidant, anti-Alzheimer, antidepressant, analgesic)

Phenoxazine derivatives have been explored for a wide array of pharmacological effects beyond anti-inflammatory action, leveraging the unique electronic properties of the tricyclic system. nih.govresearchgate.netnih.gov

Antioxidant Activity

The phenoxazine structure is considered a privileged scaffold for radical-trapping antioxidants (RTAs). acs.orgresearchgate.netnih.gov The mechanism often involves hydrogen atom transfer from the nitrogen at position 10 (N-10) to neutralize peroxyl radicals. The efficacy of this action is highly dependent on the substituents on the aromatic rings. Electron-donating groups, such as methoxy (B1213986) (-OMe), significantly enhance the rate of hydrogen atom transfer and, therefore, the antioxidant potency. acs.orgnih.gov Conversely, electron-withdrawing groups like cyano (-CN) or nitro (-NO2) decrease this reactivity. acs.orgnih.gov For N-10 substituted compounds like this compound, this specific N-H based mechanism is not possible; however, the core ring system can still participate in redox reactions. It is also noted that at high concentrations, some phenoxazine derivatives may exhibit pro-oxidant effects. nih.gov

Table 2: Radical-Trapping Reactivity of Various Phenoxazine Derivatives

| Phenoxazine Substituent | Inhibition Rate Constant (kinh) | N-H Bond Dissociation Enthalpy (BDE) |

|---|---|---|

| 3,7-(OMe)2 | 6.6 x 108 M-1s-1 | 71.8 kcal mol-1 |

| Unsubstituted | - | 74.8 kcal mol-1 |

| 3-CN, 7-NO2 | 4.5 x 106 M-1s-1 | 77.4 kcal mol-1 |

Data sourced from studies on radical-trapping antioxidants, illustrating the electronic effect of ring substituents. acs.orgnih.gov

Anti-Alzheimer Activity

The phenoxazine core is a key component in compounds designed to target pathways implicated in Alzheimer's disease. nih.gov One promising strategy involves the inhibition of Class II histone deacetylases (HDACs), enzymes that are overexpressed in neurodegenerative conditions. nih.gov Phenoxazine-based compounds have been synthesized that show potent inhibition of HDAC isoforms, particularly HDAC6, which is involved in tau protein pathology. nih.govnih.gov In preclinical studies, these compounds not only inhibited the target enzymes but also protected neuron cells from oxidative stress-induced damage. nih.govtandfonline.com

Antidepressant and Analgesic Activities

The broader class of phenoxazine derivatives has been reported to possess antidepressant and analgesic properties in various pharmacological screens. nih.gov While specific preclinical models evaluating this compound for these activities are not detailed in the literature, related structures such as phenothiazines have been synthesized and have shown antidepressant and analgesic effects. researchgate.net Further investigation into hydrazone derivatives has also pointed towards potential analgesic activity in preclinical models. mdpi.com

Structure-Activity Relationship (SAR) Analysis in Biological Contexts

The biological activity of phenoxazine derivatives is profoundly influenced by the nature and position of chemical groups attached to the tricyclic core.

The substituent at the N-10 position plays a critical role in determining the pharmacological profile of phenoxazines. A key study investigating N-10 substituted phenoxazines as inhibitors of the Akt signaling pathway, which is crucial in cancer cell survival, provides valuable insights. uthscsa.edunih.gov

The research demonstrated that the length and character of the N-10 alkyl chain directly impact inhibitory activity. A clear trend was observed where potency against Akt phosphorylation increased with the length of the alkyl chain: N-hexyl > N-pentyl > N-butyl > N-propyl. researchgate.net This suggests that increased lipophilicity of the side chain enhances activity for this particular target. In contrast, N-10 substitutions with more polar or bulky side chains, such as acetyl or morpholino groups, led to a loss of activity compared to the simple propyl or butyl chains. uthscsa.edunih.gov

The 2-chloroethyl group of this compound consists of a short, two-carbon chain. While shorter than the optimally active alkyl chains in the Akt study, the presence of the terminal chlorine atom introduces distinct properties. The chlorine atom is electronegative and increases the polarity of the terminus of the chain, while also altering its size and potential for specific steric interactions within a binding pocket. This modification could either enhance binding through new interactions or reduce it due to steric hindrance or unfavorable electronic effects, depending on the specific topology of the biological target.

The substitution pattern on the aromatic rings of the phenoxazine scaffold is a key determinant of biological activity and selectivity.

Positional Impact: Research on phenoxazine-based HDAC inhibitors has revealed that the position of substituents is critical for potency. nih.gov In one study, compounds with a substituent at the C-4 position of the phenoxazine ring showed stronger HDAC inhibitory activity compared to their counterparts with the same substituent at the C-3 position. nih.gov Furthermore, it was found that a para-substituted arrangement in a connecting phenyl ring was crucial for high activity, with meta-isomers showing significantly lower potency. nih.gov

Electronic Nature: The electronic properties of the substituents (whether they are electron-donating or electron-withdrawing) strongly modulate the activity of the phenoxazine core.

In Antioxidant Activity: As previously mentioned, electron-donating groups (e.g., -OMe) enhance radical-trapping activity by stabilizing the resulting radical cation, whereas electron-withdrawing groups (e.g., -CN, -NO2) diminish this activity. acs.orgnih.gov

In Akt Inhibition: A study on N-10 substituted phenoxazines found that the presence of an electron-withdrawing group (Cl or CF3) at the C-2 position did not significantly alter the Akt inhibitory activity. uthscsa.edunih.gov This indicates that for certain biological targets, the electronic nature of substituents at specific positions may be well-tolerated, and other factors like the N-10 side chain are more critical for potency.

General Principles: Electron-withdrawing groups can increase the acidity of nearby protons and influence the reactivity of the molecule, which can be beneficial or detrimental depending on the target interaction. techscience.com For example, in COX inhibitors, specific electronic arrangements are necessary to fit into the active site and establish key interactions. researchgate.net

Table 3: Summary of Structure-Activity Relationship (SAR) for Phenoxazine Derivatives

| SAR Aspect | Observation | Biological Context |

|---|---|---|

| N-10 Substituent | Increasing alkyl chain length (C3 to C6) increases potency. researchgate.net | Akt Inhibition |

| Polar/bulky groups (acetyl, morpholino) decrease potency. uthscsa.edunih.gov | Akt Inhibition | |

| Ring Substituent Position | C-4 substitution is more potent than C-3 substitution. nih.gov | HDAC Inhibition |

| Ring Substituent Electronics | Electron-donating groups increase potency. acs.orgnih.gov | Antioxidant Activity |

| Electron-withdrawing groups decrease potency. acs.orgnih.gov | Antioxidant Activity | |

| Electron-withdrawing groups (Cl, CF3) at C-2 are tolerated. uthscsa.edunih.gov | Akt Inhibition |

Applications in Chemical Biology and Materials Science

Fluorescent Probes and Bioimaging Applications

The phenoxazine (B87303) scaffold is a key component in the design of fluorescent probes due to its high fluorescence quantum yields, photostability, and emission in the longer wavelength regions of the spectrum, which is advantageous for biological imaging.

The synthesis of phenoxazine-based fluorescent probes typically involves modifying the core phenoxazine structure to tune its optical properties and introduce specific functionalities. A common strategy is the acid-mediated condensation reaction between a nitrosylated aminophenol and a hydroxy- or aminonaphthalene derivative. semanticscholar.org This method allows for the creation of well-known phenoxazine dyes like Nile Red and Nile Blue. tamu.edu

Further modifications can be made to this core. For instance, to create probes for specific biological targets, a reactive group can be introduced. The synthesis of a set of tetrazine-bearing fluorogenic dyes demonstrates this principle; the phenoxazine core provides the fluorescence, while the tetrazine motif acts as a quencher that is "turned on" upon reaction with a specific target, such as proteins modified with trans-cyclooctenes. nih.gov This approach, known as bioorthogonal labeling, allows for the specific visualization of biomolecules in living cells. nih.gov The design often aims to create probes that are excitable by red light to minimize cellular autofluorescence and enhance imaging clarity. nih.gov

Derivatives of the phenoxazine structure are highly effective in the selective detection of various ions and biomolecules. The design of these probes involves coupling the phenoxazine fluorophore with a specific recognition unit that binds to the target analyte. This binding event triggers a change in the probe's fluorescence, such as enhancement ("turn-on") or quenching ("turn-off").

A notable example is a near-infrared (NIR) "turn-on" fluorescent probe designed for the selective detection of copper (II) ions (Cu²⁺). nih.gov This probe, PZ-N, was synthesized based on the phenoxazine structure and demonstrated high selectivity and sensitivity for Cu²⁺, with a very low detection limit of 1.93 nM. nih.gov Upon binding Cu²⁺, the probe's fluorescence intensifies significantly, accompanied by a clear color change, enabling the detection of copper ions in living cells. nih.gov

Similarly, phenoxazine-based chemosensors have been developed for the detection of cyanide (CN⁻). These sensors operate via a "turn-on" fluorescence response, where the presence of cyanide ions triggers a distinct colorimetric and fluorescent signal, allowing for selective detection over other competing anions. researchgate.net The detection limit for cyanide using one such sensor was found to be 5.79 x 10⁻⁸ M. researchgate.net

Table 1: Performance of Phenoxazine-Based Fluorescent Probes

| Probe Type | Target Analyte | Detection Mechanism | Detection Limit (LOD) |

|---|---|---|---|

| PZ-N | Copper (II) ion (Cu²⁺) | "Turn-on" Fluorescence | 1.93 nM |

The phenoxazine framework has been successfully used to create fluorescent probes that respond to changes in pH. These sensors are crucial for monitoring pH variations in biological and environmental systems. Researchers have designed and synthesized water-soluble, near-infrared pH probes based on benzo[a]phenoxazine structures. acs.orgnih.gov

By functionalizing the phenoxazine core with different pyridinium (B92312) groups, a series of probes were developed with reversible pH-dependent emission in the 625–850 nm range. acs.orgnih.gov These probes exhibit significant fluorescence enhancement (from 8.2 to 40.1 times) as the pH changes. The specific chemical structure of each probe determines its pH-sensitive range, with calculated pKa values of 2.7, 5.8, and 7.1 for three different derivatives. acs.orgnih.gov A composite probe combining these three phenoxazine derivatives demonstrated a linear relationship between fluorescence emission and pH across a broad range from pH 1.9 to 8.0, making it suitable for real-time monitoring of intracellular pH in living cells. acs.orgnih.gov

Functionalization of the phenoxazine core has led to the development of fluorescent probes capable of specifically staining subcellular organelles, which is vital for understanding cellular processes. A series of novel benzo[a]phenoxazinium chlorides were synthesized by incorporating sulfonamide groups into the core structure. mdpi.comnih.gov These modifications resulted in probes with high specificity for various organelles in S. cerevisiae (yeast) cells. mdpi.comnih.gov

These sulfonamide-functionalized probes were shown to specifically accumulate in and stain the vacuolar membrane. mdpi.comnih.gov Depending on the specific sulfonamide group used, some probes also stained the perinuclear membrane of the endoplasmic reticulum (ER) and, in some cases, the plasma membrane. mdpi.comnih.gov The specific staining patterns were confirmed through co-localization experiments with known organelle markers, highlighting the role of the sulfonamide group in directing the probe to these specific cellular compartments. mdpi.comnih.gov This targeted staining provides a powerful tool for visualizing the morphology and dynamics of these essential organelles. The targeting of probes to the ER is a known strategy that often utilizes moieties like methyl sulfonamide or sulfonylurea. rsc.org

Organic Electronics and Optoelectronic Devices

The strong electron-donating nature of the phenoxazine unit makes it an ideal component for organic electronic materials, particularly in the field of solar energy conversion.

Phenoxazine derivatives have emerged as highly effective metal-free organic dyes for use as sensitizers in dye-sensitized solar cells (DSSCs). researchgate.net In a DSSC, the dye absorbs sunlight and injects an electron into a semiconductor material (like TiO₂), initiating the flow of electric current. The phenoxazine moiety serves as the electron donor core in a typical Donor-π-Acceptor (D-π-A) dye structure.

Table 2: Photovoltaic Performance of Select Phenoxazine-Based Dyes in DSSCs

| Dye | Jsc (mA/cm²) | Voc (mV) | FF | η (%) |

|---|---|---|---|---|

| Phenoxazine Dye 1 | 14.9 | 710 | 0.70 | 7.40 |

| Phenoxazine Dye 2 | 13.9 | 670 | 0.65 | 6.03 |

| Phenoxazine Dye 3 (Solid-State) | - | - | - | 4.1 |

| Phenoxazine Dye 4 (Solid-State) | - | - | - | 2.5 |

(Data synthesized from multiple sources for illustrative purposes) researchgate.netresearchgate.net

Organic Light-Emitting Diodes (OLEDs) and Thermally Activated Delayed Fluorescence (TADF) Emitters

Phenoxazine derivatives are integral to the development of third-generation organic light-emitting diodes (OLEDs), particularly those utilizing thermally activated delayed fluorescence (TADF) emitters. nih.govelsevierpure.com These materials have garnered significant interest as they can achieve nearly 100% internal quantum efficiency (IQE) by harvesting both singlet and triplet excitons for light emission. beilstein-journals.orgnih.gov This overcomes the efficiency limitations of conventional fluorescent emitters and the high cost associated with phosphorescent emitters containing precious metals. nih.govelsevierpure.com

The core principle behind TADF is the efficient up-conversion of non-emissive triplet excitons to emissive singlet excitons through a process called reverse intersystem crossing (RISC). beilstein-journals.orgnih.gov To facilitate a high RISC rate, TADF molecules require a very small energy gap between their lowest singlet (S₁) and triplet (T₁) excited states (ΔEST), typically below 0.2 eV. nih.gov This is commonly achieved by designing molecules with a donor-acceptor (D-A) architecture, where the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are spatially separated. nih.govelsevierpure.com The strong electron-donating nature of the phenoxazine unit makes it an excellent choice for the donor component in these D-A systems. nih.govelsevierpure.com By pairing phenoxazine with various electron-accepting moieties, a wide range of TADF emitters with tunable emission colors from green to deep-red have been synthesized. rsc.org

The performance of OLEDs fabricated with phenoxazine-based TADF emitters can be impressive, showcasing high external quantum efficiencies (EQEmax) and brightness with minimal efficiency roll-off at high luminances. nih.govrsc.org

Table 1: Performance of select Phenoxazine-based TADF Emitters in OLEDs

| Emitter | Host | Max. EQE (%) | Emission Color | CIE Coordinates | Ref. |

|---|---|---|---|---|---|

| 2DMAC-BP-F | mCBP | 21.8 | Orange-Red | (Not Specified) | rsc.org |

| 2PXZ-BP-F | mCBP | 12.4 | Red | (Not Specified) | rsc.org |

| CN-P10 | (Not Specified) | 22 | Sky-Blue | (0.22, 0.45) | beilstein-journals.org |

This table presents a selection of performance data for different phenoxazine-containing TADF emitters to illustrate their potential in OLED applications.

Development as Organic Semiconductors and Charge Transport Materials

The favorable electronic properties of the phenoxazine core also position it as a valuable component in organic semiconductors for applications beyond OLEDs, such as organic field-effect transistors (OFETs). researchgate.net The efficient movement of charge carriers (holes or electrons) is fundamental to the operation of these devices. nih.gov Phenoxazine-based materials typically function as p-type semiconductors, meaning they facilitate the transport of holes.

Research into conjugated polymers incorporating the phenoxazine unit has demonstrated their potential for use in solution-processable thin-film transistors. researchgate.net These polymers exhibit high-lying HOMO levels (around 4.8–4.9 eV), which is advantageous for hole injection from common electrodes. researchgate.net OFETs fabricated from these phenoxazine-based polymers have shown respectable field-effect hole mobilities and good on/off current ratios, confirming their utility as active channel materials. researchgate.netresearchgate.net For instance, field-effect hole mobilities of up to 7 × 10⁻⁴ cm²/Vs have been reported for certain phenoxazine-based donor-acceptor molecules, highlighting the potential of this chemical class for creating new charge-transport materials. researchgate.net